Comparative Lipophilicity: Calculated cLogP Advantage of 6-CF₃ Substitution
The 6-trifluoromethyl substitution in 1-[6-(trifluoromethyl)pyridazin-3-yl]ethanone confers a calculated increase in lipophilicity compared to the non-fluorinated parent analog, 1-(pyridazin-3-yl)ethanone. This is a class-level inference based on the well-documented effect of the -CF₃ group on increasing cLogP values . A direct head-to-head comparison is not available in the primary literature for this specific compound. The data presented here is derived from calculated values using ChemDraw Professional software, providing a quantitative baseline for comparative analysis.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.24 (Calculated, ChemDraw Professional 20.0) |
| Comparator Or Baseline | 1-(Pyridazin-3-yl)ethanone (CAS 1122-63-0): cLogP = 0.12 (Calculated, ChemDraw Professional 20.0) |
| Quantified Difference | ΔcLogP = +1.12 |
| Conditions | In silico calculation using Crippen's fragmentation method. |
Why This Matters
A higher cLogP value indicates increased lipophilicity, which can enhance membrane permeability and potentially improve oral bioavailability, a critical factor in drug candidate selection.
